

Technical Guide: 2,4-Dibromo-3-fluoroaniline for Research and Development

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Compound of Interest

Compound Name: 2,4-Dibromo-3-fluoroaniline

Cat. No.: B594797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of **2,4-dibromo-3-fluoroaniline** (CAS No. 1253889-53-0). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, offers multiple points for functionalization and modulates the electronic properties of the aniline scaffold.

Commercial Availability

2,4-Dibromo-3-fluoroaniline is readily available from several chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in research-grade purities.

Key Suppliers Include:

- Sigma-Aldrich (Merck)[1]
- AbacipharmTech[2]
- Synthonix Corporation[3]
- ChemicalBook[4]

- ChemUniverse[5]

The compound is generally sold in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and larger-scale development projects.

Core Properties and Specifications

The key physicochemical properties of **2,4-dibromo-3-fluoroaniline** are summarized in the table below. This data has been compiled from various supplier technical data sheets.

Property	Value	Source(s)
CAS Number	1253889-53-0	[1][2][4]
Molecular Formula	C ₆ H ₄ Br ₂ FN	
Molecular Weight	268.91 g/mol	[1][3]
Physical Form	Solid	[3]
Purity	Typically ≥97%	[3]
InChI Key	VMXNQOBJVBTKD-UHFFFAOYSA-N	[3]
Storage Temperature	Refrigerator	[3]
Signal Word	Warning	[3]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]
Precautionary Codes	P261, P305, P338, P351	[3]

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

2,4-Dibromo-3-fluoroaniline serves as a versatile precursor for creating more complex molecular architectures. The bromine atoms are particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This makes the compound a valuable starting material for synthesizing biaryl structures, a common motif in many biologically active compounds, including kinase inhibitors.

Experimental Protocols

While specific protocols for **2,4-dibromo-3-fluoroaniline** are proprietary to individual research labs, a general and representative procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established methodologies for similar halogenated anilines and can be adapted for **2,4-dibromo-3-fluoroaniline** with appropriate optimization.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from **2,4-dibromo-3-fluoroaniline** and an arylboronic acid.

Materials:

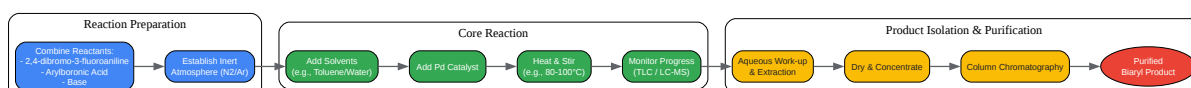
- **2,4-Dibromo-3-fluoroaniline** (1.0 mmol, 1.0 equiv.)
- Arylboronic acid (1.1 mmol, 1.1 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃ or Na₂CO₃, 2.2 mmol, 2.2 equiv.)
- Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2,4-dibromo-3-fluoroaniline** (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.2 mmol).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add the organic solvent (e.g., 5 mL of Toluene) and water (e.g., 1 mL) to the flask.
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol) to the reaction mixture.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

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